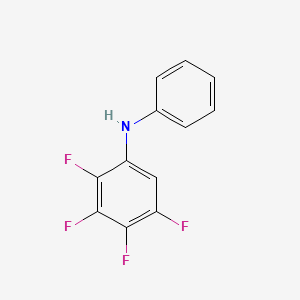

2,3,4,5-Tetrafluoro-N-phenylaniline

Description

Significance of Fluorine in Organic Chemistry and Advanced Materials Science

Fluorine, the most electronegative element, plays a pivotal role in modern organic chemistry and materials science. rsc.org Its introduction into organic molecules can drastically alter their physical and chemical properties. lew.ro The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional thermal and oxidative stability to fluorinated compounds. rsc.orglew.ro This stability is a key reason for their use in a wide array of applications, from pharmaceuticals to advanced polymers. numberanalytics.comacs.org

Overview of N-Phenylaniline Derivatives in Contemporary Chemical Research

N-phenylaniline, also known as diphenylamine, is an aromatic amine consisting of an amine group bonded to two phenyl groups. wikipedia.org Its derivatives are a significant class of compounds in contemporary chemical research due to their versatile applications. They are widely utilized as antioxidants, dye mordants, and reagents in various industrial processes. wikipedia.org

In the field of materials science, research has focused on the synthesis of polymers from aniline (B41778) derivatives. For instance, the polymerization of phenylamines with a disulfide transfer reagent can yield poly[N,N-(phenylamino)disulfides], which are conjugated polymers with unique optical and electronic properties. nih.gov The color of these polymers can be tuned from pale yellow to deep purple depending on the substituents on the aromatic ring. nih.gov Furthermore, N-phenylaniline derivatives serve as important building blocks in the synthesis of more complex heterocyclic compounds.

Specific Research Focus: The Molecular Architecture and Chemical Space of 2,3,4,5-Tetrafluoro-N-phenylaniline

This compound represents a specific intersection of the aforementioned fields, combining the structural features of an N-phenylaniline with the unique properties imparted by polyfluorination. The molecular architecture of this compound, with a tetrafluorinated phenyl ring attached to an aniline moiety, creates a unique chemical space for exploration. The strong electron-withdrawing nature of the four fluorine atoms significantly influences the electronic properties of the entire molecule, including the nitrogen atom's basicity and the reactivity of both aromatic rings.

Research into this specific molecule and its analogs is driven by the potential for creating novel materials with tailored properties. The tetrafluorinated ring can participate in specific interactions, such as halogen bonding, and can influence the packing of molecules in the solid state, which is crucial for applications in organic electronics and crystal engineering. Understanding the synthesis, structure, and reactivity of this compound is essential for unlocking its potential in the development of advanced functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58627-14-8 |

|---|---|

Molecular Formula |

C12H7F4N |

Molecular Weight |

241.18 g/mol |

IUPAC Name |

2,3,4,5-tetrafluoro-N-phenylaniline |

InChI |

InChI=1S/C12H7F4N/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6,17H |

InChI Key |

XAKZZDXMUBOIRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,5 Tetrafluoro N Phenylaniline and Analogues

General Strategies for Selective Fluorination in Aromatic Amine Synthesis

The creation of the core tetrafluorinated aromatic structure is the foundational step for synthesizing the target molecule. While direct fluorination of N-phenylaniline is not practical due to the harsh conditions and lack of selectivity, the required polyfluorinated precursors are typically synthesized via established methods.

Electrophilic fluorination using reagents like Selectfluor® (N-fluorobis(phenyl)sulfonimide) can introduce fluorine atoms onto an aromatic ring, although achieving specific polyfluorination patterns on complex molecules can be challenging. A more common approach involves starting with commercially available, highly fluorinated bulk chemicals.

Alternatively, classic methods such as the Balz-Schiemann reaction can be used to introduce a fluorine atom by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline (B41778). nih.govupv-csic.es For polyfluorinated systems, methods like fluorodenitration, where a nitro group is displaced by fluoride (B91410), offer another pathway to valuable precursors. mdpi.com These strategies provide the essential fluorinated aromatic carbocycles that serve as the substrates for subsequent C-N bond formation reactions.

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. researchgate.net Polyfluoroarenes, such as pentafluorobenzene (B134492), are highly activated towards SNAr because the strongly electronegative fluorine atoms polarize the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov A primary route to N-phenyl tetrafluoroaniline structures involves the reaction of a suitable polyfluorinated benzene (B151609) derivative with aniline.

The mechanism proceeds through a two-step addition-elimination pathway. The nucleophile (aniline) attacks the fluorinated ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the expulsion of a leaving group, which in this case is a fluoride ion.

A plausible synthesis for an analogue of the target compound begins with pentafluorobenzene, which reacts with aniline to yield N-(pentafluorophenyl)aniline. This precursor can then be selectively modified to obtain the desired product (see Section 2.4).

In SNAr reactions on polyfluorinated benzenes, the position of nucleophilic attack is governed by the electronic effects of the fluorine atoms and any existing substituents. For monosubstituted pentafluorobenzenes, nucleophilic attack generally occurs at the para position relative to the substituent. This regioselectivity is attributed to the superior ability of the para-substituent to stabilize the negative charge in the Meisenheimer intermediate. mdpi.com When hexafluorobenzene (B1203771) is the substrate, the first substitution can occur at any position, with subsequent substitutions often directed para to the newly introduced group. nih.gov However, SNAr on polyfluoroarenes can sometimes lead to mixtures of regioisomers, necessitating careful control of reaction conditions. researchgate.net Stereoselectivity is generally not a factor in these reactions unless a chiral center is present in the nucleophile or substrate.

The efficiency of the reaction also depends on the nucleophilicity of the attacking species. Primary amines like aniline are effective nucleophiles for these transformations. The reaction can be catalyzed by bases, which may assist in the deprotonation of the aniline nitrogen in the intermediate complex, facilitating the elimination step. nih.gov

Table 1: Factors Influencing SNAr Reaction Efficiency on Polyfluoroarenes

| Factor | Influence on Reaction | Example/Note |

| Leaving Group | Fluorine is a highly effective leaving group, better than other halogens. | Reactivity Order: F > Cl ≈ Br > I. This is due to the rate-determining nucleophilic attack being accelerated by fluorine's high electronegativity. |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. | Aniline and its derivatives are common nitrogen nucleophiles. researchgate.net |

| Solvent | Polar aprotic solvents are typically used to dissolve the reactants and stabilize the charged intermediate. | Common solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF). |

| Base | A mild base is often added to neutralize the HF produced. | K₂CO₃ or Et₃N are frequently used to drive the reaction to completion. researchgate.net |

Catalytic C-N Cross-Coupling Reactions for Aniline Formation

An alternative and powerful strategy for forming the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of an aryl halide or pseudohalide with an amine. To synthesize 2,3,4,5-Tetrafluoro-N-phenylaniline, this would involve the reaction of a 1-halo-2,3,4,5-tetrafluorobenzene (e.g., 1-bromo-2,3,4,5-tetrafluorobenzene) with aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This method is renowned for its broad substrate scope and functional group tolerance. The development of specialized, sterically hindered phosphine ligands (such as XPhos, t-BuXPhos) has been crucial for achieving high yields and catalyst turnover numbers, even with less reactive aryl chlorides or electron-rich anilines. researchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Component | Example | Role/Function |

| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, t-BuXPhos, BINAP, DPEPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. nih.govresearchgate.net |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Activates the amine and facilitates the final reductive elimination step. |

| Solvent | Toluene, Dioxane, DMF | Non-polar aprotic solvents are generally preferred. |

| Temperature | 80-150 °C | Reaction temperatures can often be reduced with microwave irradiation. researchgate.net |

Derivatization and Functionalization from Precursor Fluorinated Aromatic Compounds

A highly effective approach to synthesizing specifically substituted polyfluoroarenes is through the derivatization of readily available, more highly fluorinated precursors. This "sculpting" approach avoids the challenges of selective, stepwise fluorine installation. nih.gov

For this compound, a logical precursor is N-(pentafluorophenyl)aniline , synthesized via the SNAr reaction between pentafluorobenzene and aniline. The subsequent challenge is the selective removal of a single fluorine atom from the C6 position. This transformation is known as hydrodefluorination (HDF).

Recent advances have provided several methods for catalytic HDF. These reactions can be promoted by transition-metal catalysts (e.g., based on iridium or rhodium) or main-group reagents, often using a hydride source like potassium formate (B1220265) or sodium borohydride. mdpi.comnih.gov The regioselectivity of HDF can be controlled, with cleavage often occurring at positions activated by electron-withdrawing groups or at the most sterically accessible site. mdpi.com This selective C-F bond cleavage provides a direct route from N-(pentafluorophenyl)aniline to the desired this compound.

Furthermore, reacting the polyfluorinated precursor with various substituted anilines allows for the synthesis of a wide range of analogues, enabling the fine-tuning of the molecule's properties for specific applications.

Optimization of Reaction Conditions and Synthetic Yields for Targeted Analogue Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions, such as di-substitution or the formation of regioisomers.

For SNAr reactions , key parameters to optimize include the choice of solvent, base, temperature, and reaction time. For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF at moderate temperatures (e.g., 60 °C) can favor monosubstitution. researchgate.net

For Buchwald-Hartwig aminations , the interplay between the palladium source, ligand, and base is crucial. The nature of the substituent on the aniline can influence the outcome; electron-withdrawing groups on the aniline often lead to higher yields than electron-donating groups. researchgate.net Screening different catalyst-ligand systems and bases is standard practice to find the optimal conditions for a specific set of substrates.

For the hydrodefluorination step, optimization involves selecting the appropriate catalyst and hydride source to achieve high regioselectivity. For example, bifunctional iridium catalysts have shown excellent performance in the transfer hydrogenative defluorination of polyfluoroarenes, selectively cleaving C-F bonds para to existing substituents. mdpi.com

Table 3: Optimization Parameters for Key Synthetic Steps

| Reaction Type | Parameter to Optimize | Effect on Outcome |

| SNAr | Base Concentration | Using stoichiometric amounts of a mild base can prevent side reactions. |

| Temperature | Lower temperatures can increase selectivity and prevent multiple substitutions. | |

| Buchwald-Hartwig | Ligand Choice | Sterically hindered biarylphosphine ligands (e.g., XPhos) often give higher yields and broader scope. researchgate.net |

| Base Strength | Strong, non-nucleophilic bases like NaOt-Bu are highly effective, but weaker bases may be needed for sensitive substrates. | |

| Hydrodefluorination | Catalyst System | Iridium, rhodium, or bismuth catalysts can provide high regioselectivity for C-F cleavage. mdpi.comacs.org |

| Hydride Source | The choice between sources like HCOOK, NaBH₄, or silanes can affect reaction efficiency and selectivity. mdpi.comnih.gov |

Chemical Reactivity and Transformation of 2,3,4,5 Tetrafluoro N Phenylaniline

Reactivity of the Secondary Aromatic Amino Group

The secondary amino group (-NH-) bridging the two phenyl rings is a key site of reactivity. Its lone pair of electrons can participate in various reactions, acting as a nucleophile or a directing group for substitutions on the attached rings.

Reactions typical for secondary anilines can be anticipated. For instance, the nitrogen atom can act as a nucleophile. In photoinduced processes, anilines can form an electron-donor-acceptor (EDA) complex with suitable fluorinated reagents. sigmaaldrich.comnih.gov This can lead to the generation of a radical cation on the aniline (B41778) moiety, initiating a chain reaction for further functionalization, such as difluoroalkylation. sigmaaldrich.comnih.gov While not specifically documented for 2,3,4,5-Tetrafluoro-N-phenylaniline, this pathway represents a potential mode of transformation.

Furthermore, the amino group is central to oxidative chromogenic reactions, where fluorinated aniline derivatives have shown enhanced sensitivity compared to their non-fluorinated analogs. chemspider.com The nitrogen can also participate in cyclization reactions, given the appropriate substitution pattern on one of the aromatic rings. For example, base-assisted oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a known route to form indolinone structures. chemicalbook.com

Reactions Involving the Tetrafluorinated Phenyl Ring

The tetrafluorinated ring is highly electron-deficient due to the strong inductive effect of the four fluorine atoms. This profoundly influences its reactivity, making it susceptible to certain reaction types while deactivating it towards others.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the presence of multiple electron-withdrawing fluorine atoms makes the tetrafluorinated ring strongly deactivated towards electrophiles. mdpi.com Reactions like nitration or halogenation, which typically proceed readily on unsubstituted or activated rings, would require harsh conditions and are expected to be very slow on this ring. nist.gov

In contrast, the unsubstituted phenyl ring is activated by the electron-donating secondary amino group. This group directs incoming electrophiles primarily to the ortho and para positions. Therefore, any electrophilic substitution on this compound is overwhelmingly likely to occur on the unsubstituted ring. The stability of the cationic intermediate (a sigma complex or benzenium ion) is significantly enhanced by the ability of the nitrogen's lone pair to delocalize the positive charge.

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Expected Position of Substitution | Ring |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | para-position | Unsubstituted Phenyl Ring |

| Br₂/FeBr₃ (Bromination) | para-position | Unsubstituted Phenyl Ring |

The most significant reaction pathway for the tetrafluorinated ring is Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of the fluorine atoms makes the aromatic carbons electron-poor and thus susceptible to attack by nucleophiles. In this reaction, a nucleophile attacks a carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of a fluoride (B91410) ion restores aromaticity and yields the substituted product.

This type of reaction is common for polyfluoroarenes. For this compound, various nucleophiles could potentially displace one or more fluorine atoms. The regioselectivity of such a substitution would be influenced by both steric factors and the electronic effects of the N-phenylamino group.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy-trifluoro-N-phenylaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio-trifluoro-N-phenylaniline |

| Amine | Ammonia (NH₃) | Amino-trifluoro-N-phenylaniline |

Reaction Mechanisms and Pathways Underpinning Chemical Conversions

Understanding the mechanisms of these transformations is key to controlling the reaction outcomes and designing synthetic routes to new derivatives.

When a reaction can lead to multiple products, the distribution of these products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy. This reaction is typically irreversible.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed.

In the context of this compound, this principle could apply to competitive SNAr reactions where different fluorine atoms could be substituted, or in electrophilic substitutions on the unsubstituted ring where ortho vs. para products are formed. The ortho product might be kinetically favored due to proximity, while the para product is often thermodynamically more stable due to reduced steric hindrance. Without specific experimental data, the dominant pathway under given conditions remains a theoretical consideration.

The direct observation or trapping of transient intermediates provides crucial evidence for proposed reaction mechanisms.

In SNAr reactions , the key intermediate is the Meisenheimer complex. Its stability influences the reaction rate. For polyfluoroarenes, these anionic sigma-complexes are well-characterized.

In EAS reactions , the intermediate is the cationic Wheland intermediate or benzenium ion. For substitution on the N-phenyl ring of the target molecule, the stability of this cation is enhanced by resonance involving the nitrogen lone pair.

In radical reactions , such as the photoinduced transformations mentioned earlier, radical cations of the aniline moiety are proposed as key transient species. sigmaaldrich.comnih.gov These can be studied using techniques like transient absorption spectroscopy.

The study of such fleeting species is essential for a complete understanding of the reaction pathways of this compound.

Lack of Publicly Available Research Data on the Chemical Reactivity and Derivatization of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available information regarding the chemical reactivity and the development of novel functional groups through the derivatization of the specific compound, this compound.

While extensive research exists for related fluorinated aromatic compounds, including various isomers of tetrafluoroaniline and other N-phenylaniline derivatives, specific studies detailing the chemical transformations of this compound are not present in the accessible scientific domain. Consequently, the generation of a detailed article focusing on its reactivity and derivatization into novel functional groups, as per the requested outline, is not possible at this time.

The investigation into the reactivity of fluorinated anilines is an active area of chemical research. The presence of multiple fluorine atoms on the aniline ring significantly influences the electron density and reactivity of both the aromatic ring and the amino group. These electronic effects, combined with steric hindrance, often lead to unique reactivity profiles compared to their non-fluorinated counterparts.

Research on analogous compounds suggests that potential areas of reactivity for a molecule like this compound could include:

Nucleophilic Aromatic Substitution: The highly electron-deficient tetrafluorophenyl ring could be susceptible to nucleophilic attack, potentially leading to the displacement of a fluorine atom.

Reactions at the Nitrogen Atom: The secondary amine functionality could undergo various reactions such as acylation, alkylation, or participation in coupling reactions.

Cyclization Reactions: Intramolecular reactions leading to the formation of heterocyclic systems are a common strategy in the derivatization of N-phenylanilines.

However, without specific experimental data for this compound, any discussion of its chemical behavior remains speculative. The creation of scientifically accurate data tables and detailed research findings, as requested, requires published and verifiable experimental results which are currently unavailable for this particular compound.

Computational and Theoretical Investigations of 2,3,4,5 Tetrafluoro N Phenylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 2,3,4,5-Tetrafluoro-N-phenylaniline. nih.govpsu.edursc.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying medium-sized molecules. mpg.de These calculations can provide insights into various molecular properties, including optimized geometry, spectroscopic parameters, and the nature of frontier molecular orbitals. nih.govpsu.edursc.org

Geometry Optimization and Energy Minimization of Conformers

The optimization process for different conformers can reveal the most stable spatial arrangement of the phenyl and tetrafluorophenyl rings relative to each other. These calculations are often performed using various DFT functionals, such as B3LYP, and basis sets like 6-311G**, to ensure the reliability of the predicted geometry. rsc.org The resulting optimized structure provides a foundation for all subsequent computational analyses.

Below is a hypothetical table of optimized geometric parameters for a conformer of this compound, as would be obtained from a DFT calculation.

Table 1: Calculated Geometric Parameters for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | 1.40 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C-F (avg) | 1.35 Å |

| Bond Angle | C-N-C | 125° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV/Vis Spectra)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. nih.gov DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. nih.govresearchgate.net These predictions are valuable for assigning experimental spectra and understanding how the fluorine substituents and the phenyl group influence the electronic environment of the molecule. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are crucial for identifying the characteristic vibrational modes of a molecule. nih.govscirp.org By calculating the harmonic frequencies, researchers can assign the observed spectral bands to specific stretching, bending, and torsional motions within the this compound molecule. nih.govscirp.orgresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV/Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV/Vis). researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, helping to understand the photophysical properties of the compound. The predicted absorption maxima (λmax) can be correlated with the transitions between orbitals, such as the HOMO to LUMO transition. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (N-H) | 7.5 ppm |

| ¹³C NMR | Chemical Shift (C-N) | 140 ppm |

| ¹⁹F NMR | Chemical Shift (C2-F) | -145 ppm |

| IR | N-H Stretch | 3450 cm⁻¹ |

| IR | C-F Stretch | 1300 cm⁻¹ |

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. libretexts.orgyoutube.com

HOMO and LUMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com For this compound, the analysis of the HOMO and LUMO would reveal the distribution of electron density. It is likely that the HOMO is primarily located on the electron-rich aniline (B41778) moiety, while the LUMO may be more distributed over the electron-deficient tetrafluorinated ring. researchgate.net

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

Electron Density Distribution: Mapping the electron density distribution provides a visual representation of the electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species.

Table 3: Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -5.8 | Aniline Ring, Nitrogen Atom |

| LUMO | -1.2 | Tetrafluorophenyl Ring |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding

Computational methods are invaluable for elucidating reaction mechanisms.

Reaction Pathway Analysis: By mapping the potential energy surface, computational chemists can trace the energetic profile of a chemical reaction, from reactants to products. chemrxiv.org This involves identifying intermediates and transition states along the reaction coordinate.

Transition State Modeling: A transition state is the highest energy point along the reaction pathway. Locating and characterizing the transition state structure is crucial for understanding the kinetics of a reaction. DFT calculations can be used to optimize the geometry of the transition state and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding how the structure of this compound influences its reactivity in various chemical transformations. mdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are critical to its properties and function.

Conformational Analysis: this compound has rotational freedom around the C-N bond, leading to different possible conformers. mdpi.comnih.gov Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

While the broader fields of computational chemistry and theoretical analysis of fluorinated organic compounds are active areas of research, the specific isomer this compound does not appear to have been a subject of focused investigation within the public domain of scientific publishing.

General computational methodologies are frequently applied to understand the properties of related molecules. For instance, studies on various substituted anilines have utilized QTAIM to interpret their basicity. researchgate.net Similarly, the nature of hydrogen bonding involving organic fluorine is a topic of considerable interest and has been explored in a variety of molecular systems, including benzanilides, hydrazides, and fluoroquinazolines, often employing both experimental techniques like NMR spectroscopy and theoretical calculations. nih.govucla.edusemanticscholar.org These studies confirm that fluorine can act as a weak hydrogen bond acceptor, a property that can be modulated by the electronic environment within the molecule. ucla.edu

Furthermore, computational methods such as NCI analysis are instrumental in visualizing and assessing both attractive and repulsive non-covalent interactions in fluorinated molecules, providing insights into their three-dimensional structure and stabilization. nih.gov However, these generalized findings and methodologies have not been specifically applied to this compound in any accessible research.

The absence of specific data for this compound means that a detailed analysis as per the requested outline, including data tables on hydrogen bonding, NCI, electrostatic potentials, and QTAIM, cannot be provided at this time. The scientific community has yet to publish research that would supply the necessary, scientifically accurate findings for such an article.

Advanced Chemical Applications and Research Directions of 2,3,4,5 Tetrafluoro N Phenylaniline As a Synthetic Motif

Role as Building Blocks in Complex Organic Synthesis

The tetrafluorinated phenyl ring of 2,3,4,5-Tetrafluoro-N-phenylaniline serves as a key component in the synthesis of intricate organic structures. The fluorine atoms significantly influence the reactivity and properties of the molecule, making it a desirable building block for specialized applications.

Synthesis of Fluorinated Amino Acid Mimetics and Peptidic Scaffolds

The incorporation of fluorine into amino acids and peptides can dramatically alter their biological and physicochemical properties, including metabolic stability, binding affinity, and conformational preferences. nih.govrsc.org this compound provides a ready-made tetrafluorinated phenyl group that can be incorporated into amino acid-like structures. For instance, derivatives of tetrafluorophenylalanine have been synthesized and studied for their potential in creating peptidomimetics with enhanced properties. nih.gov The synthesis of (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid has been achieved through methods like the stereoselective benzylation of chiral imidazolidinones. nih.gov The introduction of such fluorinated amino acids into peptide sequences can lead to novel peptidic scaffolds with unique folding patterns and stabilities. nih.govmdpi.com

The table below summarizes key methods for synthesizing fluorinated amino acid analogs, some of which are applicable to the derivatives of this compound.

| Synthetic Method | Description | Key Features | Reference |

| Chiral Auxiliary Alkylation | Stereoselective alkylation of a chiral auxiliary with a tetrafluorobenzyl halide. | High stereoselectivity, provides access to specific enantiomers. | nih.gov |

| Schöllkopf Reagent Alkylation | Alkylation of a chiral bis-lactim ether (Schöllkopf reagent) with a fluorinated benzyl (B1604629) bromide. | Good yields and stereoselectivity for the synthesis of (R)- or (S)-amino acids. | nih.gov |

| Nucleophilic Aromatic Substitution (SNA r) | Reaction of polyfluorinated aromatic compounds with nucleophiles like cysteine thiols. | Robust and compatible with peptide synthesis conditions, enabling peptide stapling and multicyclization. | nih.gov |

Precursors and Constituents in Advanced Materials Science

The unique electronic and physical properties imparted by the fluorine atoms in this compound make it a valuable precursor for the development of advanced materials with tailored characteristics.

Development of Polymeric Materials and Cross-linking Agents with Tuned Properties

The polymerization of aniline (B41778) derivatives can lead to the formation of polyanilines, a class of conducting polymers. nih.gov The presence of multiple fluorine atoms in this compound can significantly modify the properties of the resulting polymers, such as their thermal stability, solubility, and electronic characteristics. Fluorinated polymers often exhibit enhanced thermal resistance and chemical inertness. Furthermore, the amine functionality allows for its use as a monomer or a cross-linking agent in the synthesis of various polymeric materials. For example, the reaction of aniline derivatives with sulfur monochloride has been shown to produce poly[N,N-(phenylamino)disulfides], and the properties of these polymers are influenced by the substituents on the aromatic ring. nih.gov

Exploration in Organic Semiconductor and Optoelectronic Device Fabrication

The development of n-type organic semiconductors is crucial for the fabrication of efficient organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov The introduction of electron-withdrawing fluorine atoms into an aromatic system can lower the energy levels of the molecular orbitals (HOMO and LUMO), a common strategy for designing n-type materials. rsc.org Therefore, this compound and its derivatives are being explored as potential components in organic semiconductors. researchgate.net Their incorporation into larger conjugated systems could lead to materials with improved electron transport properties and stability. The unique optoelectronic properties of such materials could be harnessed in the development of novel electrochromic and electrofluorochromic devices. rsc.orgresearchgate.net

The table below presents a comparison of key properties for p-type and n-type organic semiconductors, highlighting the role of molecular design in achieving desired characteristics.

| Property | p-Type Organic Semiconductors | n-Type Organic Semiconductors | Role of Fluorination |

| Charge Carriers | Holes | Electrons | Lowers LUMO energy, facilitating electron injection and transport. |

| Air Stability | Generally more stable | Often less stable due to susceptibility to oxidation | Can enhance stability by increasing oxidation potential. |

| Mobility | High hole mobilities have been achieved | Electron mobilities are catching up but often lower | Can influence molecular packing and improve charge transport. |

Exploration of Fluoro-Stabilization Effects in Self-Assembly and Conformational Control

The high density of fluorine atoms in this compound is anticipated to be a dominant factor in directing its self-assembly and conformational preferences. The strong electronegativity of fluorine leads to the formation of a polarized C-F bond, which can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions, along with π-π stacking, are crucial in the formation of ordered supramolecular structures.

The tetrafluorinated phenyl ring in this compound is electron-deficient, which can lead to favorable π-π stacking interactions with electron-rich aromatic systems. This "push-pull" type of interaction can be a powerful tool in the design of self-assembling systems with well-defined architectures. The fluorine atoms can also engage in hydrogen bonds with suitable donors, further stabilizing the resulting assemblies.

Conformational control in diarylamines is often challenging due to the relatively low barrier to rotation around the C-N bonds. However, the steric bulk and electrostatic repulsion of the four contiguous fluorine atoms in this compound are expected to impose significant restrictions on the molecule's conformation. This can lead to a more rigid structure with a well-defined dihedral angle between the two phenyl rings. The ability to control the conformation of this synthetic motif is highly desirable for applications in areas such as molecular electronics and catalysis, where the spatial arrangement of the aromatic rings is critical for function.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Description | Potential Impact on Self-Assembly and Conformation |

| π-π Stacking | Interaction between the electron-deficient tetrafluorinated phenyl ring and an electron-rich aromatic system. | Promotes the formation of ordered, alternating stacks in co-crystals or blends. |

| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. | Contributes to the stability and directionality of self-assembled structures. |

| Halogen Bonding | The fluorine atoms can act as halogen bond acceptors, interacting with suitable halogen bond donors. | Provides an additional tool for controlling the supramolecular architecture. |

| Dipole-Dipole Interactions | The polarized C-F bonds create a significant molecular dipole moment. | Influences the packing of molecules in the solid state and their behavior in solution. |

Future Prospects in the Design and Synthesis of Polyfluorinated Aromatic Amine Architectures

The unique properties endowed by the tetrafluorophenyl group make this compound a valuable building block for the synthesis of a new generation of polyfluorinated aromatic amine architectures. The future prospects for this compound and its derivatives are vast and span multiple scientific disciplines.

In the field of materials science , derivatives of this compound could be employed in the development of novel organic electronic materials. The high thermal and oxidative stability conferred by the fluorine atoms, coupled with the potential for controlled intermolecular interactions, makes them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the non-fluorinated phenyl ring provides a clear pathway for optimizing material performance.

In supramolecular chemistry , the predictable conformational behavior and the propensity for directional non-covalent interactions make this compound an excellent synthon for the construction of complex, self-assembled systems. This could include the design of molecular cages, capsules, and extended networks with applications in molecular recognition, sensing, and catalysis.

Furthermore, the development of new synthetic methodologies to access a wider range of derivatives of this compound will be crucial for unlocking its full potential. This includes the exploration of more efficient and selective C-N and C-C bond-forming reactions to introduce diverse functional groups. As the library of polyfluorinated aromatic amine architectures grows, so too will the scope of their applications. The continued investigation into the fundamental properties of these unique molecules will undoubtedly pave the way for significant advancements in various fields of chemistry and materials science.

Table 2: Potential Research Directions for this compound Derivatives

| Research Area | Focus | Potential Applications |

| Organic Electronics | Synthesis of novel charge-transporting and emissive materials. | OLEDs, OFETs, OPVs. |

| Supramolecular Chemistry | Design and synthesis of self-assembling systems with tailored properties. | Molecular sensing, catalysis, drug delivery. |

| Polymer Chemistry | Incorporation into high-performance polymers for enhanced thermal and chemical stability. | Aerospace, electronics, protective coatings. |

| Medicinal Chemistry | Exploration as a scaffold for the development of new therapeutic agents. | Enzyme inhibitors, receptor modulators. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.